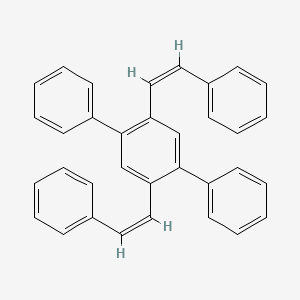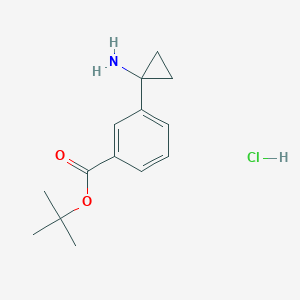
tert-Butyl 3-(1-aminocyclopropyl)benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(1-aminocyclopropyl)benzoate hydrochloride: is a chemical compound that belongs to the class of tert-butyl esters. It is characterized by the presence of a tert-butyl group, a benzoate moiety, and an aminocyclopropyl group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-aminocyclopropyl)benzoate hydrochloride typically involves the esterification of 3-(1-aminocyclopropyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 3-(1-aminocyclopropyl)benzoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzoates or cyclopropyl derivatives
科学的研究の応用
Chemistry: tert-Butyl 3-(1-aminocyclopropyl)benzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of cyclopropyl-containing compounds on biological systems. It is also used in the development of new pharmaceuticals and bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure makes it a valuable scaffold for the development of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the formulation of various chemical products.
作用機序
The mechanism of action of tert-butyl 3-(1-aminocyclopropyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group can interact with enzymes and receptors, modulating their activity. The benzoate moiety can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds:
- tert-Butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride
- tert-Butyl 3-(1-aminocyclopropyl)benzoate
Comparison: tert-Butyl 3-(1-aminocyclopropyl)benzoate hydrochloride is unique due to the presence of both the tert-butyl ester and aminocyclopropyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for a wide range of synthetic and research applications.
特性
分子式 |
C14H20ClNO2 |
|---|---|
分子量 |
269.77 g/mol |
IUPAC名 |
tert-butyl 3-(1-aminocyclopropyl)benzoate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-13(2,3)17-12(16)10-5-4-6-11(9-10)14(15)7-8-14;/h4-6,9H,7-8,15H2,1-3H3;1H |
InChIキー |
NQBYBOMJQFXCHO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)C2(CC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)


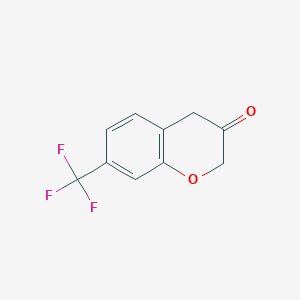

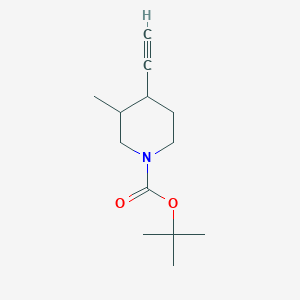
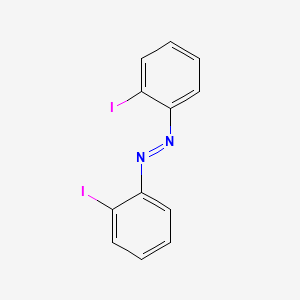
![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)

